Oxoarsenic
Description
Properties
CAS No. |
12777-38-7 |
|---|---|
Molecular Formula |
AsO |
Molecular Weight |
90.921 g/mol |
IUPAC Name |
oxoarsenic |
InChI |
InChI=1S/AsO/c1-2 |
InChI Key |
GPSSQIRGCXEBSH-UHFFFAOYSA-N |
SMILES |
O=[As] |
Canonical SMILES |
O=[As] |
Other CAS No. |
31219-53-1 12777-38-7 |
Synonyms |
Arsenic oxise |
Origin of Product |
United States |
Comparison with Similar Compounds
Analytical Techniques for this compound Speciation
Anion Exchange Chromatography (AEC) :
- Separates As(III), As(V), MMAV, and DMAV using PRP-X100 columns .
- Detection via ICP-MS (ppb-level sensitivity) or ESI-MS/MS for organic species .
CRE-SERS: Surface-enhanced Raman spectroscopy (SERS) on gold nanofilms distinguishes thio-/oxoarsenicals by migration distance . pH-controlled deprotonation enhances selectivity .
Preparation Methods
Solid-State Synthesis of Mixed-Valent Oxoarsenic Compounds
Solid-state reactions remain a cornerstone for preparing this compound compounds, particularly those involving actinides like uranium and thorium. A landmark study demonstrated the synthesis of a thorium compound containing mixed-valent this compound(III)/arsenic(V) under controlled high-temperature conditions . This method involves heating stoichiometric mixtures of thorium oxide (ThO₂), arsenic trioxide (As₂O₃), and potassium carbonate (K₂CO₃) at 800–900°C in a sealed quartz tube under an inert atmosphere. The reaction proceeds via:
The product exhibits a 3D framework where AsO₃ trigonal pyramids and AsO₄ tetrahedra bridge thorium-centered polyhedra. This method’s success relies on precise control of oxygen partial pressure to stabilize both As(III) and As(V) species .
Hydrothermal Synthesis of Uranyl Oxoarsenates
Hydrothermal techniques enable the crystallization of uranyl oxoarsenates with unique topological features. For example, α-K₂[(UO₂)TeVIO₅] and β-K₂[(UO₂)TeVIO₅] were synthesized by reacting UO₂(NO₃)₂·6H₂O, TeO₂, and K₂H₂AsO₄ in aqueous solutions at 200–220°C for 72 hours . The reactions produce two polymorphs:
-
α-K₂[(UO₂)TeVIO₅] : Features a 3D framework with Te₂O₁₀ dimers linked to UO₆ tetragonal bipyramids.
-
β-K₂[(UO₂)TeVIO₅] : Forms 2D layers via UO₇ pentagonal bipyramids connected to Te₂O₁₀ units.
Table 1: Comparison of α- and β-K₂[(UO₂)TeVIO₅] Polymorphs
| Parameter | α-K₂[(UO₂)TeVIO₅] | β-K₂[(UO₂)TeVIO₅] |
|---|---|---|
| Structure | 3D framework | 2D layered |
| Uranyl Geometry | Tetragonal bipyramid (UO₆) | Pentagonal bipyramid (UO₇) |
| Te Coordination | Octahedral (TeO₆) | Octahedral (TeO₆) |
| Synthesis Temp. | 220°C | 200°C |
Mechanochemical Approaches for this compound Clusters
Mechanochemical grinding has emerged as a solvent-free method for synthesizing this compound clusters. For instance, ball-milling As₂O₃ with K₂O and U₃O₈ at 500 rpm for 12 hours yields K₂[(UO₂)₃(AsO₃)₄], a compound with a heterometallic framework . This method avoids solvent use and reduces reaction times from days to hours. Raman spectroscopy confirms the presence of As–O–U linkages through vibration bands at 780–820 cm⁻¹ (As–O stretching) and 850–890 cm⁻¹ (U–O stretching) .
Characterization Techniques for this compound Compounds
Advanced analytical methods are critical for elucidating the structure and bonding in this compound systems:
-
Single-Crystal X-ray Diffraction : Resolves the 3D arrangement of AsO₃ and AsO₄ units in thorium–arsenic frameworks .
-
Raman Spectroscopy : Identifies oxidation states via As–O bond vibrations (e.g., AsIII–O at 650–700 cm⁻¹ vs. AsV–O at 750–800 cm⁻¹) .
-
Thermogravimetric Analysis (TGA) : Assesses thermal stability, revealing decomposition thresholds above 600°C for most oxoarsenates .
Challenges in this compound Synthesis
Key challenges include:
-
Oxidation State Control : Maintaining As(III)/As(V) ratios requires precise O₂ partial pressure and redox buffers.
-
Phase Purity : Competing reactions often yield mixed phases, necessitating iterative refinement of synthesis conditions.
-
Scalability : Hydrothermal and solid-state methods face limitations in batch size due to equipment constraints .
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